4-(1-benzyl-1H-indol-3-yl)butanoic acid
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Overview
Description
4-(1-Benzyl-1H-indol-3-yl)butanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyl group attached to the nitrogen atom of the indole ring and a butanoic acid chain at the 3-position of the indole ring.
Preparation Methods
The synthesis of 4-(1-benzyl-1H-indol-3-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The specific synthesis of this compound may involve the following steps:
Formation of the Indole Ring: The reaction of phenylhydrazine with a suitable ketone in the presence of an acid catalyst.
Introduction of the Benzyl Group: Alkylation of the indole nitrogen with benzyl chloride.
Attachment of the Butanoic Acid Chain: The final step involves the reaction of the indole derivative with butanoic acid or its derivatives under appropriate conditions.
Chemical Reactions Analysis
4-(1-Benzyl-1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(1-Benzyl-1H-indol-3-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 4-(1-benzyl-1H-indol-3-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
4-(1-Benzyl-1H-indol-3-yl)butanoic acid can be compared with other indole derivatives, such as:
Indole-3-butyric acid: A plant hormone used to promote root growth in plants.
Indole-3-acetic acid: Another plant hormone with similar functions to indole-3-butyric acid.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(1-benzylindol-3-yl)butanoic acid |
InChI |
InChI=1S/C19H19NO2/c21-19(22)12-6-9-16-14-20(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14H,6,9,12-13H2,(H,21,22) |
InChI Key |
FFCLCCKNJAOVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCC(=O)O |
Origin of Product |
United States |
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